Ethanone, 1-(2,5-diethylphenyl)-
Description
Ethanone, 1-(2,5-diethylphenyl)- is an aromatic ketone characterized by a phenyl ring substituted with two ethyl groups at the 2- and 5-positions and an acetyl group at the 1-position. Ethyl groups are electron-donating via inductive effects and introduce steric bulk, which may influence reactivity, solubility, and biological interactions compared to other substituents .
Properties
CAS No. |
2797-80-0 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2,5-diethylphenyl)ethanone |
InChI |
InChI=1S/C12H16O/c1-4-10-6-7-11(5-2)12(8-10)9(3)13/h6-8H,4-5H2,1-3H3 |
InChI Key |
XCNCPXSQWCEGBQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)C(=O)C |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(=O)C |
Other CAS No. |
2797-80-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Steric Effects : Ethyl groups in the target compound likely reduce reaction rates in nucleophilic additions compared to smaller methyl or methoxy groups .
- Solubility : The dihydroxy derivative (C₈H₈O₃) exhibits higher water solubility due to hydrogen bonding, whereas diethyl and dimethyl analogues are more lipophilic .
- Electronic Effects : Methoxy groups enhance resonance stabilization of the ketone, while chloro substituents decrease electron density on the aromatic ring .
Chemical Reactivity and Spectroscopic Properties
- UV-Vis Absorption: 1-(2,5-Dihydroxyphenyl)ethanone derivatives exhibit two absorption bands (e.g., ~260 nm and ~309.5 nm) due to conjugated chromophores, whereas dimethoxy or diethyl analogues may show shifted peaks depending on substituent electronic effects . Chlorinated derivatives (e.g., 2-chloro-1-(2,5-dimethoxyphenyl)ethanone) absorb at longer wavelengths due to electron-withdrawing effects .
- Reactivity in Synthesis: Chloro-substituted ethanones (e.g., 2-chloro-1-(2,5-dimethoxyphenyl)ethanone) are intermediates in organic synthesis, facilitating nucleophilic substitutions . Hydroxyl groups in 1-(2,5-dihydroxyphenyl)ethanone enable hydrogen bonding and participation in condensation reactions .
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